molecular formula C13H19NO2 B11965910 Ethyl N-n-butyl-N-phenylcarbamate CAS No. 2621-75-2

Ethyl N-n-butyl-N-phenylcarbamate

Cat. No.: B11965910
CAS No.: 2621-75-2
M. Wt: 221.29 g/mol
InChI Key: DYDBYWYPNAKHNO-UHFFFAOYSA-N
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Description

Ethyl N-n-butyl-N-phenylcarbamate is an organic compound with the molecular formula C13H19NO2 It belongs to the class of carbamates, which are esters of carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-n-butyl-N-phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with n-butyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-n-butyl-N-phenylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carbamate derivatives with additional functional groups.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted phenylcarbamates.

Scientific Research Applications

Ethyl N-n-butyl-N-phenylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of ethyl N-n-butyl-N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its action are complex and may include modulation of signal transduction pathways and alteration of gene expression.

Comparison with Similar Compounds

Ethyl N-n-butyl-N-phenylcarbamate can be compared with other carbamates, such as ethyl carbamate and methyl carbamate. While these compounds share some similarities in their chemical structure, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties.

List of Similar Compounds

  • Ethyl carbamate
  • Methyl carbamate
  • Propyl carbamate

These compounds differ in their alkyl groups and phenyl substitutions, leading to variations in their reactivity and applications.

Properties

CAS No.

2621-75-2

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl N-butyl-N-phenylcarbamate

InChI

InChI=1S/C13H19NO2/c1-3-5-11-14(13(15)16-4-2)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3

InChI Key

DYDBYWYPNAKHNO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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